B1578417 Antibacterial peptide BMAP-34 precursor

Antibacterial peptide BMAP-34 precursor

Cat. No.: B1578417
Attention: For research use only. Not for human or veterinary use.
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Description

The bovine myeloid antimicrobial peptide BMAP-34 precursor (CATHL7) is a member of the cathelicidin family, a group of host defense peptides (HDPs) critical to innate immunity in mammals. Cathelicidins are characterized by a conserved N-terminal cathelin-like domain (CLD) and a variable C-terminal antimicrobial domain (AMD) that is proteolytically cleaved to release the mature peptide . BMAP-34 is encoded by the CATHL7 gene, one of seven cathelicidin genes clustered on bovine chromosome 22 .

Mature BMAP-34 is a cationic, amphipathic peptide composed of 34 amino acids. It exhibits a net charge of +6 and forms an amphipathic α-helical structure, which facilitates interactions with microbial membranes . Unlike smaller cathelicidins like Bac1 (12 residues) or indolicidin (13 residues), BMAP-34 is larger and contains negatively charged residues, enhancing its ability to modulate immune responses without inducing nonspecific membrane permeabilization .

BMAP-34 is constitutively expressed in bovine myeloid cells, mucosal surfaces, and bodily secretions. It demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, alongside immunomodulatory roles in neutrophil migration, degranulation, and phagocytosis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFRRLRDSIRRGQQKILEKARRIGERIKDIFRG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bovine Cathelicidins

Structural and Physicochemical Properties
Property BMAP-34 BMAP-28 Bac5 Bac1 (Linear) Indolicidin
Length (aa) 34 28 43 12 13
Net Charge +6 +10 +7 +3 +4
Secondary Structure Amphipathic α-helix α-helix + hydrophobic C-terminus Proline-rich β-sheet/random coil β-turn or linear conformation Tryptophan-rich random coil
Hydrophobicity Moderate High Low Low High
Stability Unstable peptide Unstable peptide Unstable peptide Stable peptide Unstable peptide

Sources:

Key Insights :

  • BMAP-34’s amphipathic α-helix contrasts with Bac5’s proline-rich motifs and indolicidin’s tryptophan-heavy structure.
  • BMAP-28’s hydrophobic C-terminus enhances membrane disruption, while BMAP-34’s balanced charge reduces cytotoxicity .
Functional Differences
Function BMAP-34 BMAP-28 Bac5 Bac1
Antimicrobial Activity Broad-spectrum (Gram±, fungi) Potent against S. aureus, E. coli Moderate activity Narrow spectrum (Gram-)
Immunomodulation Enhances neutrophil migration, phagocytosis; no Ca²⁺ flux Induces ROS, cell death via Ca²⁺ flux Modulates respiratory burst Minimal immunomodulation
Cytotoxicity Low (non-lytic) High (membrane disruption) Low Low
Nucleic Acid Sensing Enhances epithelial sensing No effect No effect Enhances sensing

Sources:

Key Insights :

  • BMAP-34 uniquely enhances nucleic acid sensing in epithelial cells at sub-antimicrobial concentrations, aiding pathogen detection .
Cross-Species Homologs
  • BuMAP-34 (Buffalo) : Shares 94% sequence identity with BMAP-34, with similar broad-spectrum activity and amphipathic α-helix .
  • SMAP-34 (Sheep) and MAP-34 (Goat) : Phylogenetically related but differ in charge distribution, impacting antimicrobial potency .

Limitations and Controversies

  • ELISA Interference: BMAP-34 binds nonspecifically to antibodies in cytokine ELISAs, necessitating validation with alternative assays .
  • Species Specificity : While BMAP-34 enhances nucleic acid sensing in bovines, its homologs in humans (e.g., LL-37) lack this function .

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